molecular formula C16H17N3O B2736123 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 342398-08-7

1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Cat. No.: B2736123
CAS No.: 342398-08-7
M. Wt: 267.332
InChI Key: KNJVRECTLRSXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds containing a benzimidazole core exhibit a wide range of pharmacological properties and are used in the treatment of diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, neurodegenerative diseases, etc .


Molecular Structure Analysis

The crystal structure of a similar Co (II) complex was determined by single-crystal XRD . According to the XRD data, the complex crystallizes in the monoclinic space group P 2 1 / c . In the mononuclear molecule of the complex, three chelate ligands are coordinated to the Co (II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring . The coordination environment of the cobalt atom CoN 3 O 3 corresponds to a distorted octahedron .

Future Directions

The synthesis of various nitrogen-containing heterocyclic compounds and related metal complexes is currently of great interest due to their high biological activity . Therefore, the preparation of new benzimidazole derivatives and benzimidazole complexes with metals, the study of their structure and properties is a promising direction in the development of coordination and medicinal chemistry .

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-6-2-5-9-15(12)20-11-10-19-14-8-4-3-7-13(14)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVRECTLRSXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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